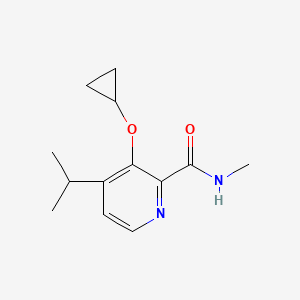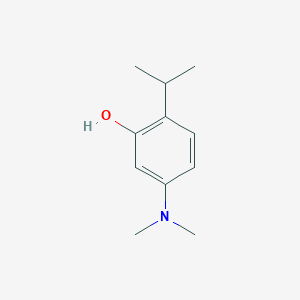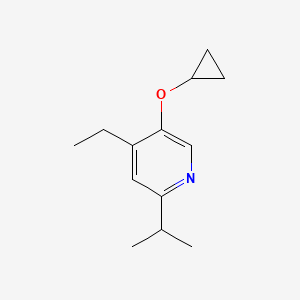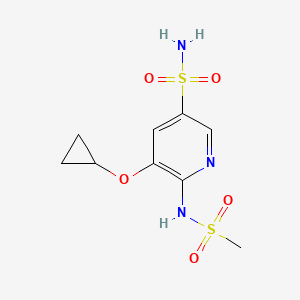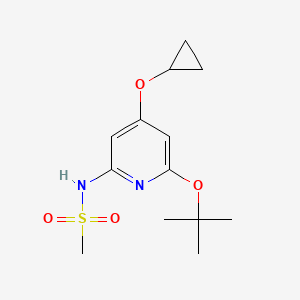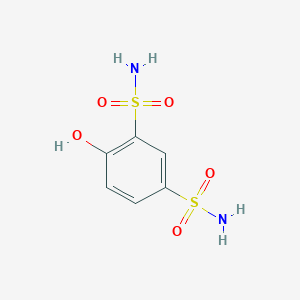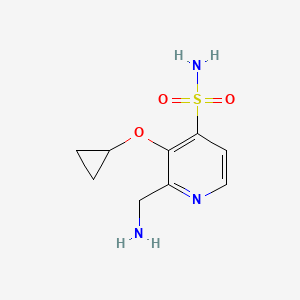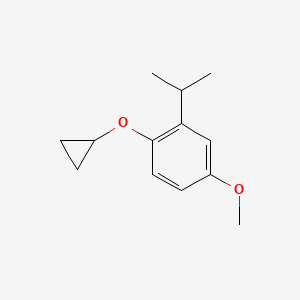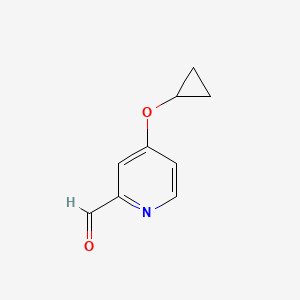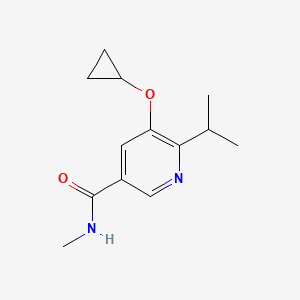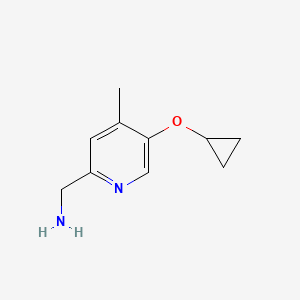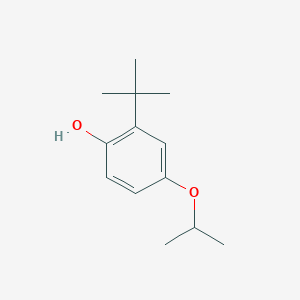
2-Tert-butyl-4-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-isopropoxyphenol: is an organic compound with the molecular formula C13H20O2 . It is a phenolic compound characterized by the presence of a tert-butyl group at the second position and an isopropoxy group at the fourth position on the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group. The isopropoxy group can be introduced through etherification reactions using isopropyl alcohol and an appropriate catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of deep eutectic solvents as catalysts to enhance the efficiency of the alkylation and etherification reactions. These solvents help in reducing the reaction energy barrier and allow for milder reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Tert-butyl-4-isopropoxyphenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl and isopropoxy groups direct the incoming substituents to specific positions on the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted phenolic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Tert-butyl-4-isopropoxyphenol is used as an antioxidant in polymer chemistry to prevent the degradation of polymers by neutralizing free radicals .
Biology: In biological research, this compound is studied for its potential antioxidant properties, which can help in reducing oxidative stress in biological systems .
Medicine: The compound’s antioxidant properties are explored for potential therapeutic applications, including the prevention of oxidative damage in cells and tissues .
Industry: It is used in the production of stabilizers for plastics, rubber, and other materials to enhance their durability and resistance to oxidation .
Wirkmechanismus
The antioxidant effect of 2-Tert-butyl-4-isopropoxyphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl and isopropoxy groups enhance the stability of the phenolic radical formed during this process, making it an effective antioxidant .
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2-tert-Butylphenol: Another phenolic compound with antioxidant properties.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricant oils.
Uniqueness: 2-Tert-butyl-4-isopropoxyphenol is unique due to the presence of both tert-butyl and isopropoxy groups, which provide enhanced antioxidant properties and stability compared to other similar compounds. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-tert-butyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)15-10-6-7-12(14)11(8-10)13(3,4)5/h6-9,14H,1-5H3 |
InChI-Schlüssel |
SYEJOYCKFMSTMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


